molecular formula C6H6IN3 B2939219 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1823843-24-8

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B2939219
CAS No.: 1823843-24-8
M. Wt: 247.039
InChI Key: FXGMDQHKKSBTIP-UHFFFAOYSA-N
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Description

“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the IUPAC name 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetonitrile . It has a molecular weight of 247.04 .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole compounds like “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .


Physical and Chemical Properties Analysis

“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

  • Cytochrome P-450 IIE1 and Catalase in Acetonitrile Oxidation :

    • Acetonitrile, a component related to the chemical , is studied for its metabolism into cyanide. The role of cytochrome P-450 IIE1 in this oxidation process has been emphasized, suggesting a potential area of biochemical research involving similar compounds (Feierman & Cederbaum, 1989).
  • High-Performance Liquid Chromatography Method :

    • A modified high-performance liquid chromatography method involving 1-phenyl-3-methyl-5-pyrazolone (PMP), closely related to the query compound, is used for separating and determining monosaccharides in algae polysaccharides. This indicates the utility of pyrazolone derivatives in analytical chemistry (Dai et al., 2010).
  • Hydrogen Bond Sensor and Binucleating Ligand Precursor :

    • The study of a cyclophane consisting of methylene-bridged imidazolium- and pyrazole-moieties illustrates its role as a hydrogen bond sensor and a precursor for ligands in chemical synthesis. This highlights the potential of pyrazole-based compounds in molecular recognition and catalysis (Altmann et al., 2015).
  • Iodination of Aromatic Compounds :

    • A study on the iodination of aromatic compounds, including pyrazole derivatives, using a disulfide catalyst in acetonitrile, indicates the potential of pyrazole-based compounds in synthetic chemistry, particularly in halogenation reactions (Iida et al., 2019).
  • Synthesis and Antioxidant Activity of Heterocycles :

    • The synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and their evaluation as antioxidants demonstrates the potential of pyrazole acetonitrile derivatives in medicinal chemistry (El‐Mekabaty, 2015).
  • Corrosion Inhibition Performance :

    • Pyranopyrazole derivatives, including pyrazole-5-carbonitrile, have been investigated as corrosion inhibitors for mild steel. This suggests applications in material science, particularly in corrosion protection (Yadav et al., 2016).
  • Synthesis of Fluorinated Heterocycles :

    • The fluorination of pyrazole substrates in acetonitrile leading to fluorinated derivatives shows the utility of pyrazole compounds in the development of novel fluorinated heterocycles, which have significant applications in pharmaceuticals and agrochemicals (Breen et al., 2014).

Safety and Hazards

“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is classified under GHS07, with the signal word “Warning”. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGMDQHKKSBTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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